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Introduction: Ciliopathies are a growing class of human genetic disorders characterized by the

dysfunction of primary cilia, sensory organelles crucial for various signaling pathways.

Mutations in the centrosomal protein CEP120 have been identified in several ciliopathies,

including Joubert syndrome and Jeune Asphyxiating Thoracic Dystrophy.[1][2][3] CEP120 is a

key regulator of centriole biogenesis and is essential for the formation of cilia.[4][5] The use of

small interfering RNA (siRNA) to specifically silence CEP120 expression provides a powerful

tool to dissect its role in ciliogenesis and the pathogenesis of related diseases in a controlled

cellular environment.

These application notes provide detailed protocols for using CEP120 siRNA to study its impact

on ciliary formation and function, offering insights into the molecular mechanisms underlying

CEP120-associated ciliopathies.

Data Presentation: Quantitative Effects of CEP120
Depletion
The following tables summarize the quantitative data from studies utilizing CEP120 siRNA to

investigate its role in ciliogenesis. These data highlight the significant impact of CEP120

knockdown on ciliary assembly and length.
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Table 1: Effect of CEP120 siRNA on Cilia Formation

Cell Type Treatment
Percentage of
Ciliated Cells

Fold Decrease
vs. Control

Reference

Quiescent

Mouse

Embryonic

Fibroblasts

(MEFs)

Control siRNA ~70% - [1]

Quiescent

Mouse

Embryonic

Fibroblasts

(MEFs)

CEP120 siRNA ~10% >6-fold [1][6]

Table 2: Effect of CEP120 siRNA on Cilia Length

Cell Type Treatment
Observation on
Cilia Length

Reference

Quiescent Mouse

Embryonic Fibroblasts

(MEFs)

CEP120 siRNA Aberrant length [1][6]

Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effects of CEP120

knockdown on cilia.

Protocol 1: siRNA Transfection for CEP120 Knockdown
This protocol outlines the transient transfection of mammalian cells with CEP120 siRNA.

Materials:

CEP120 siRNA duplexes (target-specific)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5986273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5986273/
https://elifesciences.org/articles/35439
https://pmc.ncbi.nlm.nih.gov/articles/PMC5986273/
https://elifesciences.org/articles/35439
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Non-targeting (scrambled) control siRNA

siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)

Opti-MEM I Reduced Serum Medium

Mammalian cell line of interest (e.g., hTERT-RPE1, MEFs)

Complete growth medium

6-well tissue culture plates

Procedure:

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will

result in 60-80% confluency at the time of transfection.[7]

siRNA-Lipid Complex Formation:

For each well, dilute 20-80 pmol of CEP120 siRNA or control siRNA into 100 µL of Opti-

MEM medium.[7]

In a separate tube, dilute 2-8 µL of siRNA transfection reagent into 100 µL of Opti-MEM

medium.[7]

Combine the diluted siRNA and the diluted transfection reagent. Mix gently by pipetting

and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid

complexes.[7]

Transfection:

Aspirate the growth medium from the cells and wash once with siRNA Transfection

Medium or PBS.[7]

Add the siRNA-lipid complex mixture to the cells.

Add 800 µL of antibiotic-free normal growth medium.
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Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal

time should be determined empirically.

Protocol 2: Immunofluorescence Staining of Primary
Cilia
This protocol is for visualizing primary cilia by immunofluorescence microscopy following

CEP120 knockdown.

Materials:

Cells grown on glass coverslips

Phosphate-buffered saline (PBS)

Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

Permeabilization buffer: 0.1% Triton X-100 in PBS

Blocking buffer: 5% goat serum in PBS[8]

Primary antibodies:

Anti-acetylated tubulin (for ciliary axoneme)

Anti-gamma-tubulin (for basal body)

Anti-CEP120 (to verify knockdown)

Fluorophore-conjugated secondary antibodies

DAPI (for nuclear staining)

Mounting medium

Procedure:

Fixation:
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Wash cells twice with PBS.

Fix with either 4% PFA for 15 minutes at room temperature or ice-cold methanol for 10

minutes at -20°C.[9]

Permeabilization: If using PFA fixation, wash twice with PBS and then permeabilize with

0.1% Triton X-100 in PBS for 10 minutes.

Blocking: Wash three times with PBS and block with 5% goat serum in PBS for 30-60

minutes at room temperature.[8]

Primary Antibody Incubation: Dilute primary antibodies in blocking buffer according to the

manufacturer's recommendations. Incubate coverslips with the primary antibody solution for

1-2 hours at room temperature or overnight at 4°C.[9]

Secondary Antibody Incubation: Wash three times with PBS. Dilute fluorophore-conjugated

secondary antibodies in blocking buffer and incubate for 1 hour at room temperature,

protected from light.[8][9]

Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes.

Wash once with PBS. Mount coverslips onto glass slides using mounting medium.[8]

Imaging: Visualize cilia using a fluorescence or confocal microscope.

Protocol 3: Western Blotting for CEP120 Protein Levels
This protocol is to confirm the knockdown of CEP120 protein expression.

Materials:

Cell lysates from control and CEP120 siRNA-treated cells

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

BCA protein assay kit

SDS-PAGE gels
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Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies:

Anti-CEP120

Anti-loading control (e.g., β-actin, GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Sample Preparation: Lyse cells in lysis buffer and determine protein concentration using a

BCA assay.[10]

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of

protein onto an SDS-PAGE gel and run to separate proteins by size.[11]

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.[11]

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or

overnight at 4°C to prevent non-specific antibody binding.[10]

Primary Antibody Incubation: Incubate the membrane with the primary anti-CEP120 antibody

and the loading control antibody, diluted in blocking buffer, overnight at 4°C with gentle

agitation.

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with

the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
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Detection: Wash the membrane three times with TBST. Apply the chemiluminescent

substrate and visualize the protein bands using a digital imager. Quantify band intensities to

confirm CEP120 knockdown.

Visualizations
CEP120's Role in Ciliogenesis and Ciliopathy
The following diagram illustrates the central role of CEP120 in the assembly of a functional

cilium and how its disruption by siRNA leads to a ciliopathy-like phenotype in a cellular model.
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Caption: CEP120's role in normal ciliogenesis and the impact of its knockdown.

Experimental Workflow for Studying CEP120 Function
This diagram outlines the experimental workflow for investigating the effects of CEP120

knockdown on ciliogenesis.
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Caption: Workflow for CEP120 siRNA experiments and analysis.
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CEP120 Interaction and Signaling Pathway
This diagram depicts the known interactions of CEP120 at the centriole, which are crucial for

appendage assembly and subsequent cilia-dependent signaling.
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Caption: CEP120 interaction network at the centriole for ciliogenesis.

Conclusion:

The use of CEP120 siRNA is an invaluable technique for modeling aspects of ciliopathies in

vitro. The protocols and data presented here provide a framework for researchers to investigate

the molecular consequences of CEP120 loss, screen for potential therapeutic compounds that

may rescue ciliary defects, and further unravel the intricate mechanisms of ciliogenesis and

ciliary signaling. This approach is fundamental for advancing our understanding of ciliopathies

and developing novel therapeutic strategies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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